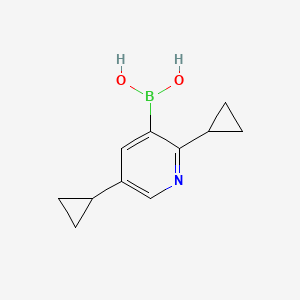
(2,5-Dicyclopropylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dicyclopropylpyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two cyclopropyl groups. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dicyclopropylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
化学反応の分析
Types of Reactions: (2,5-Dicyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium acetate or cesium carbonate are used in Suzuki-Miyaura coupling reactions
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2,5-Dicyclopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,5-Dicyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and separation applications .
類似化合物との比較
- Phenylboronic acid
- Pyridinylboronic acid
- Cyclopropylboronic acid
Comparison: (2,5-Dicyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both cyclopropyl and pyridine groups, which confer distinct steric and electronic properties. Compared to phenylboronic acid, it offers enhanced reactivity and selectivity in certain cross-coupling reactions. The cyclopropyl groups also provide additional rigidity and stability to the molecule, making it suitable for specific applications where these properties are advantageous .
特性
分子式 |
C11H14BNO2 |
|---|---|
分子量 |
203.05 g/mol |
IUPAC名 |
(2,5-dicyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO2/c14-12(15)10-5-9(7-1-2-7)6-13-11(10)8-3-4-8/h5-8,14-15H,1-4H2 |
InChIキー |
HRQVPVGIUNUGLJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1C2CC2)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



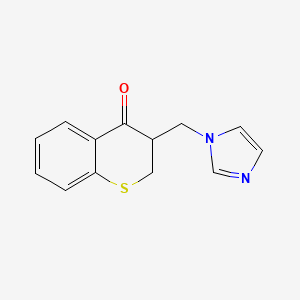

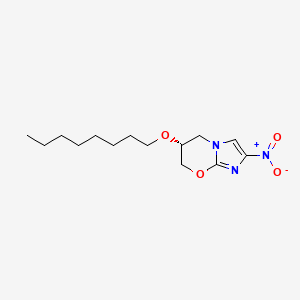
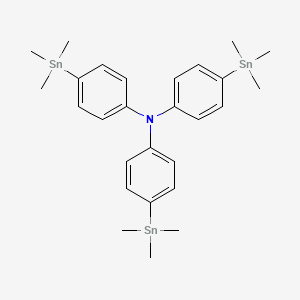
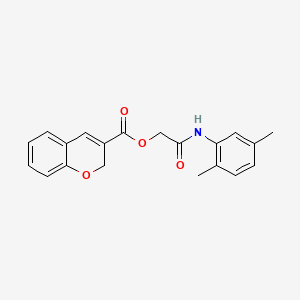
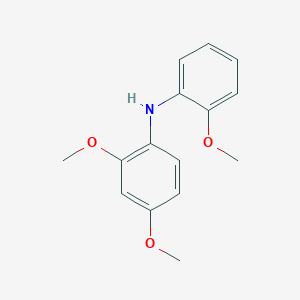
![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)
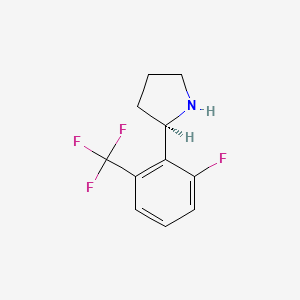
![2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine](/img/structure/B12929413.png)

![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)
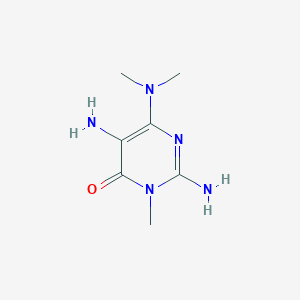
![Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12929443.png)
